molecular formula C36H63N3O9 B600382 Enniatin A CAS No. 2503-13-1

Enniatin A

Cat. No.: B600382
CAS No.: 2503-13-1
M. Wt: 681.9 g/mol
InChI Key: TWHBYJSVDCWICV-LIOIOPIISA-N
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Description

Enniatin A is a cyclohexadepsipeptide, a class of compounds characterized by alternating residues of N-methyl amino acids and hydroxy acids. It is primarily isolated from Fusarium species of fungi . This compound has garnered significant interest due to its diverse biological activities, including antifungal, antibiotic, and cytotoxic properties .

Biochemical Analysis

Biochemical Properties

Enniatin A interacts with various biomolecules, primarily through its ionophoric properties . It has been shown to bind ammonium and facilitate its passage across cell membranes . Additionally, it has been found to inhibit acyl-CoA: cholesterol acyltransferase (ACAT) activity, triglyceride biosynthesis, and reduce the pool of free fatty acids in cells .

Cellular Effects

This compound has demonstrated significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of bovine granulosa cells . It also affects the production of hormones such as progesterone and estradiol in these cells . Furthermore, it has been found to cause an acute depletion of calcium from intracellular pools in SH-SY5Y human neuroblastoma cells .

Molecular Mechanism

The molecular mechanism of this compound is complex and multifaceted. It has been described as an ionophore, facilitating the passage of ions across cell membranes . Recent studies suggest that it may also interact with store-operated calcium channels (SOC), causing an influx of calcium from the extracellular medium . Additionally, it has been found to affect mitochondrial calcium fluxes and induce the opening of the mitochondrial permeability transition pore .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For example, in a study on bovine granulosa cells, the inhibitory effect of this compound on hormone production was observed after 1 and 2 days of treatment

Dosage Effects in Animal Models

In one study, this compound was found to inhibit the proliferation of bovine granulosa cells in a dose-dependent manner .

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been shown to affect calcium homeostasis, influencing both intracellular calcium stores and calcium influx from the extracellular medium . It also impacts mitochondrial function, affecting calcium fluxes within the mitochondria and inducing changes in the mitochondrial permeability transition pore .

Transport and Distribution

This compound is believed to be transported across cell membranes due to its ionophoric properties . It can facilitate the passage of ions across these membranes, affecting the distribution of these ions within the cell .

Subcellular Localization

Given its effects on calcium homeostasis and mitochondrial function, it is likely that it interacts with various subcellular compartments, including the endoplasmic reticulum and mitochondria .

Chemical Reactions Analysis

Enniatin A undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions but often include modified enniatin derivatives with altered biological activities .

Scientific Research Applications

Enniatin A has a wide range of scientific research applications:

Mechanism of Action

Properties

CAS No.

2503-13-1

Molecular Formula

C36H63N3O9

Molecular Weight

681.9 g/mol

IUPAC Name

(3S,6R,12R,15S,18R)-3,9,15-tris[(2S)-butan-2-yl]-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C36H63N3O9/c1-16-22(10)25-34(43)46-29(20(6)7)32(41)38(14)27(24(12)18-3)36(45)48-30(21(8)9)33(42)39(15)26(23(11)17-2)35(44)47-28(19(4)5)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t22-,23-,24-,25-,26-,27?,28+,29+,30+/m0/s1

InChI Key

TWHBYJSVDCWICV-LIOIOPIISA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)O[C@@H](C(=O)N(C(C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)[C@@H](C)CC)C)C(C)C)[C@@H](C)CC)C)C(C)C

SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C

Canonical SMILES

CCC(C)C1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)C(C)CC)C)C(C)C)C(C)CC)C)C(C)C

Origin of Product

United States
Customer
Q & A

A: Enniatin A (ENNA) primarily acts as an ionophore, specifically exhibiting selectivity for potassium ions (K+). [] It embeds itself within cell membranes and facilitates the transport of K+ ions across the membrane, disrupting the ion gradient. [] This disruption can lead to various downstream effects, including:

  • Mitochondrial dysfunction: ENNA-induced K+ influx into mitochondria can lead to mitochondrial swelling, membrane depolarization, and ultimately, apoptosis. [, ]
  • Eryptosis: In erythrocytes, ENNA triggers energy depletion and increases cytosolic Ca2+ activity, resulting in a form of programmed cell death known as eryptosis, characterized by cell shrinkage and membrane phospholipid scrambling. []
  • Antibacterial activity: ENNA exhibits potent bactericidal activity against Mycobacterium tuberculosis by disrupting the membrane potential and decreasing intracellular ATP levels. []

A:

  • Molecular Formula: C36H63N3O9 [, ]
  • Molecular Weight: 681.9 g/mol [, ]
  • Spectroscopic Data: Specific spectroscopic data, including NMR, IR, and Mass spectrometry data, can be found in the research papers cited. [, , , ] For example, natural this compound is identified as a mixture of optical isomers containing both erythro- and threo-N-methyl-L-isoleucine residues through hydrolysis and analysis of o.r.d. spectra. []

ANone: Currently, limited research exists on the material compatibility and stability of this compound under various conditions. Further investigation is needed to determine its suitability for different applications and its long-term stability in various matrices.

A: While this compound is not typically categorized as a catalyst, its ionophoric activity can influence certain biological processes. Its primary mechanism involves the selective binding and transport of K+ ions across membranes. This selectivity for K+ over other ions contributes to its biological activity and potential applications. [, ]

A: Yes, computational methods like the empirical force field (EFF) have been applied to study this compound and related macrocyclic ion carriers. These simulations provide valuable information on the conformational dynamics and binding affinities of these molecules, complementing experimental data. []

ANone: Information on the stability and formulation of this compound is limited. Research on its stability under various storage conditions and the development of effective formulation strategies to enhance its solubility and bioavailability would be beneficial for its potential applications.

A: Research on the PK/PD of this compound is limited. Further studies are needed to understand its absorption, distribution, metabolism, and excretion profiles, as well as its in vivo efficacy and potential for therapeutic applications. []

A: this compound has demonstrated in vitro efficacy against Mycobacterium tuberculosis [] and in a preliminary study on Wistar rats, this compound did not show adverse effects at the tested concentration. [] More in vivo studies are needed to confirm these findings and explore potential therapeutic applications.

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